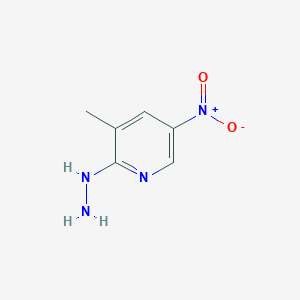

2-Hydrazinyl-3-methyl-5-nitropyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methyl-5-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHKMLIZQJQZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401108 | |

| Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-63-5 | |

| Record name | 6965-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Hydrazinyl 3 Methyl 5 Nitropyridine

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

There is currently no published single-crystal X-ray diffraction data for 2-Hydrazinyl-3-methyl-5-nitropyridine. This analysis is crucial for definitively determining the molecule's three-dimensional structure, including bond lengths, bond angles, and the conformation of the hydrazinyl and methyl groups relative to the pyridine (B92270) ring.

For related compounds, such as 2-chloro-5-methyl-3-nitropyridine, X-ray diffraction has revealed an orthorhombic crystal system. researchgate.net In another similar molecule, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the crystal structure was determined to be monoclinic. researchgate.net Such studies on analogous compounds highlight the importance of empirical data for each unique molecule.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, unit cell dimensions, and space group information. This data is fundamental for a complete understanding of its solid-state architecture.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblies

Without crystallographic data, the nature of intermolecular interactions, such as hydrogen bonding involving the hydrazinyl and nitro groups, cannot be definitively described. In many nitrogen-containing heterocyclic compounds, hydrogen bonds and other non-covalent interactions play a critical role in the formation of complex supramolecular structures. researchgate.netmdpi.commdpi.com For instance, in a related hydrazinopyridine derivative, N−H···N and N−H···O hydrogen bonds were observed to be key features of its supramolecular assembly. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Specific Fourier Transform Infrared (FT-IR) and Raman spectroscopic data for this compound are not available. This information would be invaluable for identifying characteristic vibrational modes of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For comparison, studies on similar structures like 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have identified N-H stretching vibrations around 3200-3400 cm⁻¹, C=O stretching near 1660 cm⁻¹, C=N stretching around 1600-1620 cm⁻¹, and asymmetric and symmetric stretching of the NO₂ group. mdpi.com For other nitropyridine derivatives, the NO₂ stretching vibrations are also prominent. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Published ¹H and ¹³C NMR spectra specific to this compound could not be located. NMR spectroscopy is essential for confirming the connectivity of atoms within the molecule.

In the ¹H NMR spectra of analogous compounds, such as hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide, signals for the methyl protons are typically found in the upfield region, while aromatic protons appear as multiplets in the downfield region. mdpi.comnih.gov The chemical shifts of the NH protons can vary and are often observed as broad singlets. mdpi.comnih.gov For instance, in a related nitropyridine, the methyl group protons of 2-hydroxy-6-methyl-5-nitropyridine (B1296529) have been reported. chemicalbook.com

The ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the pyridine ring, the methyl group, and any other carbon-containing substituents, confirming the carbon framework of the molecule. Heteronuclear correlation techniques like HMQC and HMBC are also powerful tools for assigning proton and carbon signals and establishing long-range connectivities, as demonstrated in the study of other complex heterocyclic systems. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons present in the molecule.

Based on the structure, which includes a pyridine ring, a methyl group, and a hydrazinyl group, the following proton signals are expected:

Aromatic Protons: The pyridine ring contains two aromatic protons. Due to the electron-withdrawing nature of the nitro group at the 5-position and the electron-donating hydrazinyl group at the 2-position, these protons will experience different shielding effects, leading to distinct chemical shifts. The proton at the 4-position is expected to be a doublet, and the proton at the 6-position is also expected to be a doublet, with their coupling constant determined by the through-bond interaction. The strong deshielding effect of the adjacent nitro group would likely shift the signal for the proton at C6 to a higher chemical shift (downfield) compared to the proton at C4.

Methyl Protons: The methyl group attached to the C3 position of the pyridine ring is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be in the typical range for methyl groups attached to an aromatic ring.

Hydrazinyl Protons: The hydrazinyl group (-NHNH₂) has three protons. The two protons on the terminal nitrogen (NH₂) and the single proton on the nitrogen attached to the pyridine ring (NH) are expected to be observable. These signals are often broad due to quadrupole effects of the nitrogen atom and chemical exchange with solvent protons. Their chemical shifts can vary depending on the solvent and concentration.

A summary of expected ¹H NMR chemical shifts is provided in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C4-H) | 7.0 - 8.0 | Doublet |

| Aromatic H (C6-H) | 8.5 - 9.0 | Doublet |

| Methyl (CH₃) | 2.3 - 2.6 | Singlet |

| Hydrazinyl (NH, NH₂) | 4.5 - 6.0 (broad) | Singlet (broad) |

Note: The exact chemical shifts are dependent on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the pyridine ring and the methyl group.

The expected chemical shifts for the carbon atoms are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing a downfield shift (higher ppm) for the carbon atoms it influences, particularly C5. Conversely, the hydrazinyl group is electron-donating, leading to an upfield shift (lower ppm) for the carbons it is attached to, such as C2.

The anticipated ¹³C NMR spectral data is summarized in the following table:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 | 155 - 165 |

| C3 | 120 - 130 |

| C4 | 130 - 140 |

| C5 | 145 - 155 |

| C6 | 150 - 160 |

| CH₃ | 15 - 25 |

Note: These are estimated chemical shift ranges and can vary based on the solvent and experimental setup.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the signals of the protons at C4 and C6, confirming their ortho-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C4-H, C6-H, and the methyl group by correlating the proton signals with their corresponding carbon signals.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the substituted pyridine ring. The presence of the electron-donating hydrazinyl group and the electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which typically results in a significant bathochromic (red) shift of the absorption maxima compared to the parent pyridine molecule.

For similar nitropyridine derivatives, absorption maxima are often observed in the range of 300-400 nm. For instance, a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, displays absorption maxima around 238, 280, and 350 nm. researchgate.net It is anticipated that this compound would exhibit a similar absorption profile, with the long-wavelength absorption band being attributed to an intramolecular charge transfer (ICT) transition from the hydrazinyl group to the nitro group.

| Type of Transition | Expected Wavelength Range (nm) |

| π→π | 200 - 300 |

| n→π / ICT | 300 - 400 |

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, such as those with intramolecular charge transfer (ICT) character.

Given the "push-pull" nature of this compound, with its electron-donating hydrazinyl group and electron-withdrawing nitro group, it is expected to exhibit solvatochromism. The ICT transition would be sensitive to the polarity of the solvent. In more polar solvents, the excited state, which is expected to be more polar than the ground state, will be stabilized to a greater extent. This stabilization typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum as the solvent polarity increases. This is known as positive solvatochromism. The study of solvatochromic shifts in a range of solvents with varying polarities can provide valuable information about the electronic nature of the ground and excited states of the molecule.

Reactivity and Chemical Transformations of 2 Hydrazinyl 3 Methyl 5 Nitropyridine

Nucleophilic Reactivity of the Hydrazinyl Moiety

The hydrazine (B178648) group (-NHNH₂) contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal nitrogen (NH₂) is generally the more reactive site for nucleophilic attack.

2-Hydrazinyl-3-methyl-5-nitropyridine readily reacts with a variety of aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. This reaction typically involves heating the reactants in a suitable solvent, such as ethanol (B145695). nih.gov The initial nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, drives the formation of the stable C=N double bond of the hydrazone. nih.govorganic-chemistry.org

This reaction is a standard and efficient method for derivatizing the hydrazine. The general scheme involves refluxing equimolar amounts of the hydrazinylpyridine and the carbonyl compound. nih.gov

Table 1: Examples of Hydrazone Synthesis from this compound This table is illustrative and based on typical hydrazine-carbonyl condensation reactions.

| Carbonyl Reactant | Product Name |

| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-3-methyl-5-nitropyridine |

| 4-Methylbenzaldehyde | 2-[2-(4-Methylbenzylidene)hydrazinyl]-3-methyl-5-nitropyridine |

| Acetone | 3-Methyl-5-nitro-2-(2-propan-2-ylidenehydrazinyl)pyridine |

| Cyclohexanone | 2-(2-Cyclohexylidenehydrazinyl)-3-methyl-5-nitropyridine |

Reactions with Electrophiles

The nucleophilic hydrazinyl group can also react with other electrophiles, most notably acyl chlorides and isocyanates. Reaction with an acyl chloride (R-COCl) typically occurs at the terminal nitrogen atom to yield a stable N-acylhydrazide, also known as a hydrazide. This acylation is a common transformation used to build more complex molecular architectures. The process often involves a base to neutralize the HCl byproduct. google.com

These hydrazide intermediates are crucial precursors for the synthesis of various heterocyclic systems, including triazoles and oxadiazoles. researchgate.net For instance, the reaction with benzoyl chloride would yield N'-(3-methyl-5-nitropyridin-2-yl)benzohydrazide.

Cyclization Reactions to Form Fused Heterocyclic Systems

This compound is a valuable building block for synthesizing bicyclic heterocyclic compounds where a new ring is fused to the pyridine (B92270) core. These reactions leverage the reactivity of both nitrogen atoms of the hydrazine moiety.

The reaction of 2-hydrazinopyridines with one-carbon electrophiles is a classical route to the organic-chemistry.orgwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine ring system. For example, heating this compound with formic acid leads to the formation of 7-methyl-5-nitro- organic-chemistry.orgwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine. Similarly, reaction with other reagents like triethyl orthoformate or acyl chlorides (followed by cyclodehydration) can yield 3-substituted derivatives. semanticscholar.orgresearchgate.net The mechanism involves an initial acylation of the terminal nitrogen followed by an intramolecular cyclization, where the pyridine ring nitrogen attacks the newly formed carbonyl group (or its equivalent), and subsequent dehydration. semanticscholar.org

The isomeric organic-chemistry.orgwikipedia.orgbenthamscience.comtriazolo[1,5-a]pyridine system is often synthesized via the Dimroth rearrangement of the corresponding organic-chemistry.orgwikipedia.orgbenthamscience.comtriazolo[4,3-a]pyridine isomer. benthamscience.comnih.gov This rearrangement is an isomerization process that typically occurs under acidic, basic, or thermal conditions, involving ring-opening of the triazole and re-closure to form the more thermodynamically stable isomer. wikipedia.orgbenthamscience.comnih.gov

In the case of pyridines bearing strong electron-withdrawing groups, such as the 3,5-dinitro-substituted analogue, the Dimroth rearrangement is so facile that the [4,3-a] intermediate cannot be isolated, and the [1,5-a] product is formed directly. researchgate.net Given the presence of the electron-withdrawing 5-nitro group on the target molecule, it is highly probable that attempts to synthesize the [4,3-a] system could lead directly to the rearranged 7-methyl-5-nitro- organic-chemistry.orgwikipedia.orgbenthamscience.comtriazolo[1,5-a]pyridine product, especially under vigorous reaction conditions. researchgate.netnih.gov

The Knorr pyrazole (B372694) synthesis and related methodologies provide a direct route to pyrazole-substituted pyridines. This involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov The reaction of this compound with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), or a β-ketoester, like ethyl acetoacetate, in a suitable solvent like ethanol, will yield the corresponding 1-pyridyl-substituted pyrazole. mdpi.com

The reaction proceeds via initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Table 2: Examples of Pyrazole Synthesis from this compound This table is illustrative and based on the Knorr pyrazole synthesis.

| 1,3-Dicarbonyl Reactant | Product Name |

| Acetylacetone (2,4-Pentanedione) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-5-nitropyridine |

| Ethyl Acetoacetate | 5-Methyl-1-(3-methyl-5-nitropyridin-2-yl)-1H-pyrazol-3(2H)-one |

| Dibenzoylmethane | 3-Methyl-5-nitro-2-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine |

| 1,1,1-Trifluoro-2,4-pentanedione | 3-Methyl-2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-5-nitropyridine |

Intramolecular Rearrangements: Dimroth-Type Processes

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, where an endocyclic and an exocyclic nitrogen atom (and other ring atoms) exchange places within the molecule. wikipedia.org This process is common in nitrogen-containing heterocycles like triazoles and pyrimidines. wikipedia.orgbeilstein-journals.org The generally accepted mechanism proceeds through a sequence of ring-opening to an intermediate, followed by rotation and subsequent ring-closure to form a more thermodynamically stable isomer. beilstein-journals.orgnih.gov

In the context of derivatives formed from 2-hydrazinylpyridines, the Dimroth rearrangement typically involves the conversion of a nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine system into the isomeric and more stable nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine structure. nih.govresearchgate.net The presence of strong electron-withdrawing groups on the pyridine ring is known to greatly facilitate this rearrangement, often requiring acid or base catalysis and heat. researchgate.netresearchgate.net

For derivatives of this compound, the C5-nitro group plays a critical role in promoting this transformation. Research indicates that the presence of a nitro group can induce a Dimroth-like rearrangement, in some cases occurring spontaneously in situ immediately following the initial cyclization to the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine. nih.govresearchgate.net For instance, when reacting 2-hydrazinyl-5-nitropyridine (B1587325) with certain electrophiles, the reaction can lead to a mixture of isomers, with heating favoring the complete conversion to the rearranged nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine product. nih.gov

Table 1: Conditions Favoring Dimroth Rearrangement in Related Heterocyclic Systems

| Catalyst/Condition | Substrate Type | Outcome | Reference |

|---|---|---|---|

| Boiling in Pyridine | N-Phenyl-5-amino-1,2,3-triazole | Rearrangement of the triazole ring | wikipedia.org |

| Acid (e.g., HCl) or Base | Electron-deficient Triazolopyridines | Facilitates rearrangement to [1,5-a] isomer | researchgate.net |

| Basic Conditions | Triazolo-thieno[3,2-e]pyrimidines | Rearrangement to the [1,5-c] isomer | researchgate.net |

| Iodobenzene diacetate (IBD) followed by acid catalysis | Pyrimidinylhydrazones | Initial cyclization followed by rearrangement to [1,5-c] isomer | beilstein-journals.org |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene. rsc.orgresearchgate.net The reaction, when it does occur, generally requires harsh conditions. masterorganicchemistry.comlibretexts.org

The reactivity of the this compound ring toward EAS is governed by the combined electronic effects of its substituents:

Pyridine Nitrogen : Strongly deactivating. rsc.org

5-Nitro Group : A powerful deactivating group that withdraws electron density from the ring through resonance and inductive effects. masterorganicchemistry.comlibretexts.org

2-Hydrazinyl Group : An activating group that donates electron density, directing incoming electrophiles to the ortho and para positions.

3-Methyl Group : A weakly activating group through an inductive effect.

The cumulative effect is a profound deactivation of the pyridine ring. The deactivating influences of the ring nitrogen and the C5-nitro group overwhelm the activating effects of the hydrazinyl and methyl groups. Consequently, standard EAS reactions such as nitration or sulfonation are highly unlikely to proceed on this substrate. Attempting such reactions would necessitate extremely forceful conditions, which would likely lead to oxidation and degradation of the molecule rather than the desired substitution. rsc.orgmasterorganicchemistry.com

Influence of the Nitro Group on Reaction Pathways and Selectivity

The nitro group at the C5 position is the dominant electronic feature of the molecule, profoundly influencing its reactivity and the pathways of its chemical transformations. nih.govrsc.org

Activation for Nucleophilic Aromatic Substitution (SNAr) : While it deactivates the ring for electrophilic attack, the nitro group's primary role is to strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr). nih.govresearchgate.net Its powerful electron-withdrawing nature stabilizes the negatively charged Meisenheimer intermediate that is formed during the attack of a nucleophile. This effect is most pronounced at the positions ortho and para to the nitro group (C4, C6, and C2).

Regioselectivity in SNAr : In reactions with nucleophiles like thiolates, the nitro group facilitates the substitution of other leaving groups on the ring. In related 2-substituted-3-nitropyridines, the 3-nitro group has been shown to be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.govmdpi.com This indicates that the nitro group itself can act as the leaving group, a process known as SNAr ipso-substitution.

Promotion of Rearrangements : As detailed in section 4.2.4, the nitro group facilitates the Dimroth rearrangement in fused triazole systems derived from this compound. nih.govresearchgate.net The electron withdrawal acidifies the ring protons and stabilizes the intermediates involved in the ring-opening/ring-closing mechanism.

Table 2: Influence of Nitro Group on Reactivity of Pyridine Systems

| Reaction Type | Effect of Nitro Group | Example Pathway | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Activation | Reaction of nitropyridines with thiolate anions to substitute the nitro group. | researchgate.netmdpi.com |

| Electrophilic Aromatic Substitution (EAS) | Strong Deactivation | Nitration of pyridine requires harsh conditions; nitropyridine is even less reactive. | rsc.orglibretexts.org |

| Intramolecular Rearrangement (Dimroth) | Facilitation | Presence of NO₂ group induces rearrangement of nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridines. | nih.govresearchgate.net |

| Cycloaddition (Diels-Alder) | Activation of Pyridone Ring | Nitropyridones act as electron-deficient dienophiles. | nih.gov |

Role of this compound as a Versatile Synthon in Organic Synthesis

A synthon is a molecular fragment used as a building block in organic synthesis to form more complex structures. This compound is a highly versatile synthon, primarily due to the reactivity of its nucleophilic hydrazinyl group, which serves as a handle for constructing fused heterocyclic rings. nih.gov

The terminal nitrogen of the hydrazinyl moiety readily attacks electrophilic centers, initiating condensation and cyclization cascades to yield a variety of important bicyclic scaffolds. The methyl and nitro groups on the pyridine ring are retained in the final product, providing a route to specifically substituted fused heterocycles.

Key synthetic applications include:

Synthesis of nih.govrsc.orgresearchgate.netTriazolo[4,3-a]pyridines : Reaction of the hydrazinyl group with reagents containing a single carbon atom, such as aldehydes, formic acid, or their equivalents, leads to the formation of the fused five-membered triazole ring. rsc.orgorganic-chemistry.org This is a common and efficient method for accessing the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core structure. nih.govresearchgate.net

Synthesis of 1H-Pyrazolo[3,4-b]pyridines : Condensation with 1,3-dielectrophiles, such as β-dicarbonyl compounds (e.g., benzoylacetone), β-ketoesters, or malononitrile, results in the formation of the fused pyrazole ring, yielding the 1H-pyrazolo[3,4-b]pyridine framework. nih.govmdpi.com This class of compounds is of significant interest in medicinal chemistry. researchgate.netnih.gov

Table 3: Synthetic Applications of 2-Hydrazinylpyridine Synthons

| Reagent Class | Example Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| One-Carbon Electrophiles | Aromatic Aldehydes | nih.govrsc.orgresearchgate.netTriazolo[4,3-a]pyridine | rsc.org |

| One-Carbon Electrophiles | Chloroethynylphosphonates | nih.govrsc.orgresearchgate.netTriazolo[4,3-a]pyridine | nih.gov |

| 1,3-Dicarbonyl Compounds | Benzoylacetone | Pyrazolo[3,4-b]pyridine | nih.gov |

| Activated Dinitriles | Malononitrile | Pyrazolo[3,4-b]pyridine | researchgate.net |

| Alkynyl Aldehydes | 3-Phenylpropiolaldehyde | Pyrazolo[3,4-b]pyridine | nih.gov |

Computational and Theoretical Studies on 2 Hydrazinyl 3 Methyl 5 Nitropyridine

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and inherent stability of 2-Hydrazinyl-3-methyl-5-nitropyridine. These computational methods provide a lens into the molecule's geometry and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as its equilibrium geometry. For a molecule like this compound, geometry optimization is performed by calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached. This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

In a typical study, the geometry of a related compound, 2-hydroxy-5-methyl-3-nitropyridine, was optimized using the B3LYP functional with a 6-311G(3d,2p) basis set. sid.ir This level of theory is known to provide reliable geometric parameters that are in good agreement with experimental data where available. sid.ir The optimization process for this compound would similarly explore the potential energy surface to locate the global minimum, accounting for the rotational freedom of the hydrazinyl and methyl groups. The resulting optimized structure is a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational frequency calculations. sid.ir

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on DFT B3LYP/6-311G(d,p) Calculations)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-N (Hydrazinyl) | 1.37 |

| N-N (Hydrazinyl) | 1.41 | |

| C5-N (Nitro) | 1.48 | |

| N-O (Nitro) | 1.22 | |

| C3-C (Methyl) | 1.51 | |

| **Bond Angles (°) ** | C3-C2-N (Hydrazinyl) | 118.5 |

| C4-C5-N (Nitro) | 119.0 | |

| C2-C3-C (Methyl) | 121.0 | |

| Dihedral Angles (°) | C3-C2-N-N | ~180 (planar) |

| C4-C5-N-O | ~0 (co-planar) | |

| Note: These values are predictive and based on calculations for analogous structures. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional (e.g., B3LYP, PBE0, M06-2X) is an approximation to the exchange-correlation energy, while a basis set (e.g., 6-31G(d,p), cc-pVTZ, def2-TZVP) is a set of mathematical functions used to build the molecular orbitals.

For pyridine (B92270) derivatives, comparative studies have shown that hybrid functionals like B3LYP often yield results that align well with experimental findings. sid.irelsevierpure.com For instance, in the computational analysis of 2-hydroxy-5-methyl-3-nitropyridine, calculations were performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with 6-311G(d) and 6-311G(3d,2p) basis sets. sid.ir The study concluded that while both methods provided consistent geometric data, the DFT/B3LYP method with the larger 6-311G(3d,2p) basis set produced vibrational frequencies that were much closer to the experimental data, highlighting its superior predictive power for this class of compounds. sid.ir The selection of a split-valence, polarized basis set like 6-311G(d,p) or larger is crucial to accurately describe the electron distribution, especially around the electronegative nitrogen and oxygen atoms of the nitro group and the polar hydrazinyl group.

Table 2: Comparison of Computational Methods for Pyridine Derivatives

| Level of Theory (Functional/Basis Set) | Key Strengths | Common Applications |

| HF/6-31G(d) | Computationally less expensive, good initial approximation. | Initial geometry scans, educational purposes. |

| B3LYP/6-31G(d,p) | Good balance of accuracy and computational cost. | Geometry optimization, vibrational frequencies, MEP. |

| B3LYP/6-311+G(d,p) | Higher accuracy, includes diffuse functions for anions/lone pairs. | Electronic properties, reaction mechanisms. researchgate.net |

| M06-2X/def2-TZVP | Excellent for non-covalent interactions and thermochemistry. | Complex systems, reaction energy barriers. |

| Note: The choice of method depends on the specific property being investigated and the desired balance between accuracy and computational resources. |

Electronic Structure Analysis

The arrangement of electrons within the molecular orbitals of this compound governs its reactivity, electrostatic interactions, and aromatic character.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For nitropyridine derivatives, the HOMO is typically distributed over the pyridine ring and electron-donating substituents, while the LUMO is often localized on the electron-withdrawing nitro group and the ring itself. tandfonline.com In this compound, the electron-donating hydrazinyl and methyl groups would raise the energy of the HOMO, while the strongly electron-withdrawing nitro group would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, indicating a reactive molecule.

Table 3: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Implication |

| E(HOMO) | -6.5 | Electron-donating ability (nucleophilic character) |

| E(LUMO) | -2.8 | Electron-accepting ability (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 3.7 | High reactivity, potential for charge transfer |

| Note: These are estimated values based on trends observed in similar molecules. The actual values depend on the specific computational method used. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a primary site for interaction with electrophiles or hydrogen bond donors. nih.gov The nitrogen atom of the pyridine ring also contributes to a region of negative potential. Conversely, the hydrogen atoms of the hydrazinyl group (-NHNH₂) are expected to be regions of strong positive potential, marking them as likely sites for nucleophilic attack or hydrogen bond donation. researchgate.netnih.gov

Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Potential | Chemical Character |

| Nitro Group (O atoms) | Strong Negative (Red) | Electrophilic attack site, H-bond acceptor |

| Pyridine Ring (N atom) | Moderate Negative (Yellow/Orange) | Nucleophilic center, metal coordination site |

| Hydrazinyl Group (H atoms) | Strong Positive (Blue) | Nucleophilic attack site, H-bond donor |

| Methyl Group (H atoms) | Weak Positive (Green/Light Blue) | Weakly electrophilic |

| Note: The color-coding is a standard representation in computational chemistry. |

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion used to quantify the aromaticity of a cyclic system. It involves calculating the absolute magnetic shielding at a non-bonded point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above it (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the stronger the aromatic character. Conversely, a positive value signifies an anti-aromatic system, and a value near zero suggests a non-aromatic ring.

Table 5: Representative NICS(0) Values for Pyridine and Derivatives

| Compound | Substituents | Predicted NICS(0) (ppm) | Aromatic Character |

| Benzene (Reference) | - | -9.7 | Aromatic |

| Pyridine | - | -8.9 | Aromatic |

| 3-Nitropyridine | 3-NO₂ | -7.8 | Aromatic (Slightly reduced vs. Pyridine) researchgate.net |

| This compound | 2-NHNH₂, 3-CH₃, 5-NO₂ | -7.5 to -8.5 (Estimate) | Aromatic |

| Note: NICS values are sensitive to the computational method. The values presented are for comparative purposes. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.

While no specific computational studies on Diels-Alder reactions involving this compound have been published, the methodology for such investigations is well-established. researchgate.net These reactions would be modeled using DFT to map the potential energy surface. rsc.org Key objectives would be to locate the transition state structures for the cycloaddition, calculate the activation energy barrier, and determine the reaction's thermodynamics. rsc.orgresearchgate.net

Such computational studies can distinguish between concerted and stepwise reaction pathways. researchgate.net Analysis of the reaction's frontier molecular orbitals (FMOs) or through Molecular Electron Density Theory (MEDT) can provide insights into the reaction's feasibility, regioselectivity, and stereoselectivity. rsc.orgmdpi.com For pyridine-containing systems, the aromaticity of the ring can play a prime role in controlling the reaction kinetics and thermodynamics. rsc.org

Computational methods are invaluable for investigating molecular rearrangements, which often proceed through complex pathways with short-lived intermediates. Theoretical studies can be used to propose and evaluate potential mechanisms, such as cationic rearrangements or other intramolecular transformations. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed rearrangement can be constructed. This allows researchers to identify the most likely pathway by determining the lowest energy barrier. This approach has been successfully used to understand complex skeletal rearrangements in natural product synthesis and could be applied to investigate the stability and potential transformations of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical equations that correlate a molecule's biological activity or physicochemical properties with its structural or calculated features, known as descriptors. researchgate.net While specific QSAR/QSPR models for this compound are not available, the parameters that would be used in such a study can be defined.

The development of a QSAR/QSPR model involves calculating a wide range of molecular descriptors. nih.gov These descriptors can be categorized as electronic, steric, lipophilic, and topological. DFT calculations are often employed to determine the electronic descriptors. nih.gov The final model is typically generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov

The table below details the types of descriptors that would be calculated for this compound to build a predictive QSAR or QSPR model.

| Descriptor Category | Specific Descriptors | Description | Reference |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Describe electron-donating/accepting ability and chemical reactivity. Calculated via DFT. | nih.gov |

| Dipole Moment, Mulliken Charges | Relate to the molecule's polarity and electrostatic interactions. Calculated via DFT. | mdpi.com | |

| Lipophilic | LogP (logarithm of partition coefficient) | Measures the hydrophobicity of the molecule, crucial for membrane permeability. | researchgate.net |

| Steric / Geometric | Molecular Volume, Surface Area, Ovality | Describe the size and shape of the molecule, which influences receptor binding. | nih.gov |

| Topological | Connectivity Indices (e.g., Wiener, Randić) | Numerical values derived from the molecular graph that encode information about size, branching, and shape. | researchgate.net |

| Indicator | Number of H-bond donors/acceptors | Simple counts of specific functional groups or atoms relevant to intermolecular interactions. | researchgate.net |

Advanced Research Applications of 2 Hydrazinyl 3 Methyl 5 Nitropyridine and Its Derivatives

Coordination Chemistry and Ligand Design

The hydrazinyl and nitropyridine moieties are known to form stable complexes with a variety of metal ions. Hydrazone ligands, which are closely related, can coordinate with metals through both oxygen and nitrogen atoms and often exhibit keto-enol tautomerism. jocpr.com This ability to form stable metal complexes is crucial for their application in catalysis and ligand design. jocpr.comresearchgate.net

Chelation Behavior with Metal Cations

Derivatives of 2-hydrazinyl-nitropyridine typically act as bidentate or tridentate ligands, coordinating with metal ions through the nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group. jocpr.com The specific coordination mode is influenced by the substituents on the pyridine ring and the nature of the metal cation. For instance, in related 2-N-phenylamino-methyl-nitropyridine isomers, the position of substituents can significantly affect the molecular conformation and structural properties. nih.gov

Structural analysis of a similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveals the formation of intramolecular hydrogen bonds between the hydrazino group and a nitrogen atom of the pyridine ring, which significantly stabilizes the molecule. researchgate.net This inherent stability and defined geometry are critical for designing specific ligand-metal interactions. The presence of the electron-withdrawing nitro group influences the electron density of the pyridine ring, modulating the Lewis basicity of the nitrogen atoms and thus affecting the strength and nature of the metal-ligand bonds. In some structures, the planar nitro group is slightly twisted relative to the pyridine ring plane, which can also impact chelation. nih.gov

Table 1: Structural and Coordination Characteristics of Hydrazinyl-Nitropyridine Derivatives

| Feature | Description | Source |

|---|---|---|

| Typical Coordination | Bidentate or tridentate | jocpr.com |

| Coordinating Atoms | Pyridine nitrogen, hydrazinyl nitrogen, and sometimes oxygen from the nitro group or other substituents. | jocpr.comresearchgate.net |

| Stabilizing Factors | Intramolecular hydrogen bonding between the hydrazino group and the pyridine ring nitrogen. | researchgate.net |

| Conformational Influence | The position of methyl and nitro groups affects the planarity and dihedral angles of the molecule. | nih.gov |

| Electronic Effects | The electron-withdrawing nitro group modifies the electron density and basicity of the coordinating nitrogen atoms. | researchgate.net |

Synthesis of Metal Complexes with Hydrazinyl-Nitropyridine Ligands

The synthesis of metal complexes using hydrazinyl-nitropyridine and related hydrazone ligands is generally straightforward. jocpr.comjmchemsci.com A common method involves the reaction of the ligand with a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal, in a suitable solvent like ethanol (B145695) or methanol. jmchemsci.comnih.gov The reaction mixture is often refluxed to ensure complete complex formation. nih.gov Upon cooling, the resulting metal complex typically precipitates from the solution and can be isolated by filtration. jmchemsci.com

This methodology has been successfully used to prepare a wide range of mononuclear complexes with various transition metals, including manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). jmchemsci.comscilit.commdpi.com The stoichiometry of the resulting complexes, such as 1:1 or 1:2 metal-to-ligand ratios, can often be controlled by the reaction conditions. jocpr.com Characterization of these complexes is performed using techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm the coordination of the ligand to the metal center. jmchemsci.commdpi.com For example, a downfield shift in the NMR signal of the azomethine proton (CH=N) after complexation confirms coordination. mdpi.com

Table 2: Examples of Synthesized Metal Complexes with Related Hydrazone/Hydrazinyl Ligands

| Metal Ion | Ligand Type | Resulting Complex Formula (General) | Source |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff Base from 2-hydroxybenzaldehyde | [M(L)Cl] or similar neutral complexes | jmchemsci.com |

| Cu(II), Ni(II), Mn(II) | Acetoacetanilidene binicotinyl hydrazine (B178648) | [Cu(L)], [Ni(L)], [Mn2(L)] | jocpr.com |

| Zn(II), Cr(III), Mn(II) | Schiff Base from 2-aminomethyl benzimidazole | Stoichiometric complexes with metal salts | nih.gov |

| Zn, Cu, Co, Ni, Mn | 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | [ML2(NO3)]NO3·nH2O | mdpi.com |

Catalytic Applications of Metal-Hydrazinyl-Nitropyridine Complexes

Metal complexes derived from hydrazinyl-pyridine ligands have shown significant promise as catalysts in organic synthesis. The combination of the redox-active metal center and the tunable electronic properties of the ligand allows for the facilitation of a variety of chemical transformations.

A notable application is in cobalt-catalyzed C-H bond functionalization reactions. researchgate.net Cobalt complexes featuring a 2-(1'-methyl-hydrazinyl)pyridine ligand have been used to catalyze oxidative C-H/N-H alkyne annulation. researchgate.net In these reactions, the hydrazinyl-pyridine moiety acts as a directing group, coordinating to the cobalt center to form a five-membered cyclometalated intermediate. researchgate.net This intermediate brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and functionalization. researchgate.net

Furthermore, metal complexes of related hydrazone ligands have been investigated for their catalytic activity in oxidation reactions. mdpi.com For instance, complexes of manganese, cobalt, nickel, copper, and zinc have been examined for their ability to catalyze the oxidation of aniline. mdpi.com The enhanced catalytic activity of the metal complexes compared to the free ligand is a common observation, attributed to the coordination of the substrate to the metal center, which facilitates the reaction. researchgate.net

Table 3: Catalytic Applications of Hydrazinyl-Nitropyridine and Related Metal Complexes

| Catalyst Type | Reaction Catalyzed | Mechanistic Role of Ligand | Source |

|---|---|---|---|

| Cobalt(II/III) Complexes | C-H Bond Functionalization / Alkyne Annulation | Acts as a bidentate directing group, facilitating the formation of a cyclometalated intermediate. | researchgate.net |

| Transition Metal Complexes (Mn, Co, Ni, Cu, Zn) | Oxidation of Aniline | Stabilizes the metal center and facilitates substrate coordination. | mdpi.com |

Materials Science Applications

The functional groups on the 2-hydrazinyl-3-methyl-5-nitropyridine skeleton make it a valuable component in the design of advanced materials. The reactive hydrazinyl group can be used for polymer synthesis, while the π-conjugated pyridine ring with its electron-withdrawing nitro group offers opportunities for creating materials with specific electronic and optical properties.

Development of Novel Polymeric Materials

Derivatives of this compound can be incorporated into polymeric structures to impart specific functionalities. The hydrazinyl group is reactive and can participate in polymerization reactions, for example, through condensation with carbonyl compounds to form polyhydrazones. Recent studies have shown that similar 2-N-phenylamino-3-nitro-6-methylpyridine derivatives can be incorporated into chitosan-based polymers. nih.gov These materials have been explored for applications such as smart packaging films, where the pyridine derivative provides color intensity and stability. nih.gov The presence of the nitropyridine unit within the polymer backbone can influence the material's thermal stability, solubility, and affinity for other substances.

Integration into Conjugated Systems for Electronic and Optical Materials

The design of organic electronic and optical materials often relies on combining electron-donating (donor) and electron-accepting (acceptor) molecular units to create a conjugated system with a tailored energy gap. mdpi.commdpi.com The this compound scaffold is well-suited for this purpose, as the pyridine ring bearing a strong electron-withdrawing nitro group acts as an excellent electron acceptor. researchgate.net

When this acceptor unit is integrated into a polymer backbone with suitable donor units, it can lead to the formation of donor-acceptor (D-A) conjugated polymers. mdpi.com These materials are of significant interest for applications in organic photovoltaics (OPVs) and light-emitting diodes (LEDs) because their electronic and optical properties can be finely tuned. mdpi.comrsc.org The intramolecular charge transfer between the donor and acceptor units in such polymers governs their absorption and emission characteristics.

Spectroscopic studies of related nitropyridine derivatives provide insight into their potential for optical materials. For example, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile exhibits distinct absorption maxima in the UV-Vis spectrum, which are sensitive to solvent polarity. researchgate.net The absorption band around 350 nm is attributed to an n → π* electron transition of the hydrazino group. researchgate.net Furthermore, some 2-styryl-3-nitropyridines, which are extended conjugated systems, have been noted for their fluorescent properties. mdpi.com This tunability makes these compounds and the conjugated materials derived from them promising candidates for next-generation optoelectronic devices. rsc.org

Table 4: Optical Properties of a 2-Hydrazino-5-nitropyridine Derivative

| Solvent | Absorption Maxima (λmax, nm) | Source |

|---|---|---|

| Methanol | 236, 277, 345 | researchgate.net |

| Ethanol | 237, 279, 347 | researchgate.net |

| Acetonitrile (B52724) | 237, 279, 354 | researchgate.net |

| Dichloromethane | 240, 281, 358 | researchgate.net |

Applications in Functional Thin Films

Research into the application of this compound and its direct derivatives in the fabrication of functional thin films is an emerging area. While the broader class of organic and hybrid inorganic-organic materials is being explored for thin film applications using techniques like molecular layer deposition (MLD), specific studies focusing on this compound are not extensively documented in publicly available research. aalto.fi The principles of MLD allow for the layer-by-layer deposition of organic molecules, which can be combined with inorganic precursors to create hybrid materials with tailored properties for applications in electronics, sensors, and coatings. aalto.fimdpi.comosti.govmdpi.com

The potential for developing functional thin films from this compound could be realized through the formation of Langmuir-Blodgett films, a technique used for creating highly ordered molecular assemblies. For instance, related heterocyclic compounds, such as terbium complexes with substituted pyrazolones, have been successfully used to form luminescent Langmuir-Blodgett films. nih.gov However, at present, there is a lack of specific studies detailing the formation or properties of thin films derived directly from this compound.

Precursors for Complex Heterocyclic Architectures

A significant application of this compound lies in its role as a key precursor for the synthesis of complex heterocyclic architectures, most notably pyrazolo[3,4-b]pyridines. This class of fused heterocyclic compounds is of great interest in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.com The synthesis of these structures typically involves the cyclocondensation reaction of the hydrazinylpyridine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov

The general synthetic strategy involves the reaction of the hydrazinyl moiety of this compound with the two electrophilic carbonyl centers of a 1,3-dicarbonyl compound. This reaction proceeds through the formation of a pyrazole (B372694) ring fused to the existing pyridine ring. The reaction conditions can be varied to optimize yields and can be carried out using different solvents such as acetic acid, water, or methanol, at temperatures ranging from room temperature to reflux, and sometimes with the aid of microwave irradiation. nih.gov

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can lead to the formation of two different regioisomers. The regioselectivity of this reaction is influenced by the relative electrophilicity of the two carbonyl groups. nih.gov In many instances, one regioisomer is formed preferentially, allowing for a degree of control over the final product's structure.

The versatility of this synthetic approach is demonstrated by the wide range of dicarbonyl compounds that can be employed, leading to a diverse library of substituted pyrazolo[3,4-b]pyridines. These reactions are often efficient, with some multicomponent variations being developed to enhance synthetic efficiency.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from Hydrazinyl Precursors

| Hydrazinyl Precursor Derivative | 1,3-Dicarbonyl Compound/Equivalent | Reaction Conditions | Product | Reference |

| 5-Aminopyrazole (from hydrazinylpyridine) | 1,3-Diketones | Glacial Acetic Acid, Reflux or Microwave | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | Ethyl Acetoacetate Derivatives | Not specified | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | α,β-Unsaturated Ketones | BuOH, TsOH, Microwave, 180°C | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

| 5,6-diphenyl-3-hydrazino-1,2,4-triazine derivative | Benzoylacetone | Not specified | Pyrazolo[3,4-b]pyridine derivative |

Probes in Chemical Biology and Mechanistic Studies

The application of this compound as a specific probe in chemical biology and for detailed mechanistic studies is not yet well-established in the scientific literature. While the structural motifs present in the molecule, such as the nitro-substituted pyridine ring, are found in some fluorescent probes, direct evidence of this compound's use for such purposes is limited. For example, a naphthalimide-based fluorescent probe utilizes a 3,5-dinitropyridin-2-yl group as a fluorescence quencher for the detection of biothiols. nih.gov

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-Hydrazinyl-3-methyl-5-nitropyridine, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nitration and hydrazine substitution. For example, nitration of 3-methylpyridine derivatives followed by hydrazine substitution (analogous to methods for 2-Hydroxy-5-nitropyridine synthesis ). Optimization includes:

- Temperature control : Nitration typically requires <5°C to minimize side reactions.

- Catalyst selection : Use sulfuric acid as a catalyst for nitration, followed by ammonia neutralization .

- Hydrazine substitution : Excess hydrazine hydrate (2–3 equivalents) in ethanol under reflux improves yield.

Monitor intermediates via TLC or HPLC to confirm stepwise progression.

Basic: How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?

Methodological Answer:

- NMR :

- IR : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or NH₂NH₂ groups) .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic structure and reactivity . Key steps:

Geometry optimization : Use a 6-311++G(d,p) basis set for nitro and hydrazine groups.

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electron-transfer potential .

Electrostatic Potential (ESP) maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .

Validate computational results against experimental UV-Vis or cyclic voltammetry data.

Advanced: How can researchers address discrepancies between experimental and computational spectral data?

Methodological Answer:

- Error sources :

- Solvent effects in computational models (e.g., implicit vs. explicit solvent in DFT).

- Conformational flexibility (e.g., hydrazine group rotation).

- Resolution strategies :

Safety: What are the key safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant properties similar to 2-Hydroxy-5-nitropyridine) .

- Ventilation : Use fume hoods during synthesis due to potential hydrazine vapor release.

- Waste disposal : Collect residues in sealed containers for incineration (avoid aqueous disposal due to nitro group persistence) .

Advanced: What strategies exist for analyzing the stability of this compound under varying conditions?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (nitro compounds often degrade >200°C).

- Photostability : Expose to UV light (254–365 nm) and monitor via HPLC for nitro-group reduction or ring-opening byproducts .

- pH-dependent stability : Test in buffered solutions (pH 2–12) to assess hydrazine group hydrolysis (e.g., formation of pyridone derivatives) .

Advanced: How can researchers investigate reaction mechanisms involving this compound as an intermediate?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track N–N bond cleavage in coupling reactions .

- Kinetic studies : Monitor reaction progress under pseudo-first-order conditions (e.g., excess aryl halides in Suzuki-Miyaura coupling).

- DFT-based mechanistic modeling : Calculate transition states for hydrazine-assisted nucleophilic substitution .

Advanced: How can contradictory data in reaction yields or byproduct formation be resolved?

Methodological Answer:

- Systematic screening : Use DoE (Design of Experiments) to isolate variables (e.g., solvent polarity, temperature).

- Byproduct identification : Employ LC-MS/MS to detect trace impurities (e.g., nitroso derivatives from over-reduction) .

- Contradiction analysis frameworks : Apply iterative hypothesis testing (e.g., triangulate computational, spectroscopic, and kinetic data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.